Product packaging for Benzyl 3-methylquinoxaline-2-carboxylate(Cat. No.:CAS No. 389121-59-9)

Benzyl 3-methylquinoxaline-2-carboxylate

Cat. No.: B1312930
CAS No.: 389121-59-9
M. Wt: 278.3 g/mol
InChI Key: BGEFIJNJKJDLID-UHFFFAOYSA-N
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Description

Overview of Quinoxaline (B1680401) Heterocycles in Contemporary Chemical Research

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring, serves as a foundational structure for a multitude of derivatives. core.ac.uk These compounds are a cornerstone of modern chemical research due to their extensive and varied biological activities. The quinoxaline nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting properties such as antibacterial, antifungal, anticancer, antiviral, antiprotozoal, and anti-inflammatory activities. core.ac.ukresearchgate.net

The versatility of the quinoxaline ring allows for structural modifications, leading to a wide array of compounds with diverse therapeutic potential. core.ac.uk For instance, certain quinoxaline 1,4-di-N-oxide derivatives have demonstrated significant efficacy against Mycobacterium tuberculosis. core.ac.ukmdpi.com Beyond medicine, quinoxaline-based compounds are also explored for applications in materials science, functioning as dyes, electroluminescent materials, and organic semiconductors.

Significance of Quinoxaline Carboxylate Esters in Organic and Medicinal Chemistry Research

Within the broad family of quinoxalines, those featuring a carboxylate ester functional group represent a significant subclass with distinct applications in both organic synthesis and medicinal chemistry. Quinoxaline-2-carboxylic acid derivatives, in particular, have been the focus of numerous studies. For example, novel derivatives of quinoxaline-2-carboxylic acid 1,4-dioxides have been synthesized and investigated as potent agents against Mycobacterium tuberculosis. mdpi.commdpi.com

The ester group in these molecules is not only a key pharmacophoric feature in some contexts but also serves as a versatile handle for further synthetic transformations. It can be hydrolyzed to the corresponding carboxylic acid, which is a common metabolite and can participate in further reactions, or converted into amides and other functional groups to generate libraries of new compounds for biological screening. chemicalbook.com The synthesis of 2,3-diarylquinoxaline-6-carboxylic acids has been achieved under high-temperature water conditions, showcasing the robustness of this chemical class. uni-konstanz.de Furthermore, compounds like 3-methylquinoxalin-2(1H)-one, a precursor to related carboxylates, have been used to develop new potential anticancer agents that target VEGFR-2. nih.govnih.gov

Contextualizing Benzyl (B1604629) 3-methylquinoxaline-2-carboxylate as a Key Representative

Benzyl 3-methylquinoxaline-2-carboxylate emerges as a noteworthy compound within this class. It is the benzyl ester of 3-methylquinoxaline-2-carboxylic acid, a molecule that itself is a significant metabolite of the veterinary antibiotic olaquindox. chemicalbook.com The structure combines the biologically relevant 3-methylquinoxaline core with a benzyl ester group.

In organic synthesis, the benzyl ester is a widely used protecting group for carboxylic acids due to its relative stability and the fact that it can be removed under mild conditions, typically through hydrogenolysis. This makes this compound a valuable intermediate for the synthesis of more complex molecules. It provides a stable, yet readily modifiable, platform from which to build derivatives by either reacting at other positions of the quinoxaline ring or by deprotecting the carboxylic acid for further functionalization.

While extensive biological studies on this specific ester are not widely documented in public literature, related structures underscore its potential. For instance, research into 3-benzyl-2-substituted quinoxalines has identified promising monoamine oxidase A (MAO-A) inhibitors for potential antidepressant therapies. researchgate.net Similarly, derivatives of 3-benzylquinoxaline have been designed and synthesized as potential inhibitors of SARS-CoV-2 proteins. researchgate.net Therefore, this compound stands as a key representative, not necessarily as an end-product with known biological function, but as a crucial building block and synthetic intermediate for the development of novel, biologically active quinoxaline derivatives.

Interactive Data Table: Chemical Properties of this compound

PropertyValueSource
CAS Number 389121-59-9 bldpharm.comchemsrc.com
Molecular Formula C17H14N2O2 fluorochem.co.uk
IUPAC Name This compound-
Purity >95.0% fluorochem.co.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14N2O2 B1312930 Benzyl 3-methylquinoxaline-2-carboxylate CAS No. 389121-59-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 3-methylquinoxaline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-12-16(19-15-10-6-5-9-14(15)18-12)17(20)21-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGEFIJNJKJDLID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40466262
Record name 2-Quinoxalinecarboxylic acid, 3-methyl-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40466262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

389121-59-9
Record name 2-Quinoxalinecarboxylic acid, 3-methyl-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40466262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comprehensive Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical environment, connectivity, and spatial relationships of atoms can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the hydrogen atoms within a molecule. The spectrum for Benzyl (B1604629) 3-methylquinoxaline-2-carboxylate is expected to exhibit distinct signals corresponding to the protons of the quinoxaline (B1680401) core, the methyl group, and the benzyl ester moiety.

The aromatic protons of the quinoxaline ring would typically appear in the downfield region of the spectrum, generally between 7.5 and 8.5 ppm, due to the deshielding effect of the aromatic system. The specific chemical shifts and coupling patterns of these four protons would provide crucial information about their substitution pattern on the benzene (B151609) ring portion of the quinoxaline nucleus.

The protons of the benzyl group's phenyl ring are also expected in the aromatic region, likely between 7.3 and 7.5 ppm. The methylene (B1212753) protons (-CH2-) of the benzyl group would present as a characteristic singlet further upfield, typically in the range of 5.0 to 5.5 ppm. The singlet nature of this signal is due to the absence of adjacent protons.

Finally, the methyl group attached to the quinoxaline ring at the 3-position would produce a sharp singlet in the upfield region of the spectrum, generally around 2.5 to 3.0 ppm.

Hypothetical ¹H NMR Data Table

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.1 - 8.3m2HQuinoxaline-H
~7.7 - 7.9m2HQuinoxaline-H
~7.3 - 7.5m5HBenzyl-ArH
~5.4s2HBenzyl-CH₂
~2.8s3H-CH₃

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of Benzyl 3-methylquinoxaline-2-carboxylate would show distinct signals for each unique carbon atom.

The carbonyl carbon of the ester group is expected to be the most downfield signal, typically appearing in the range of 160-170 ppm. The carbons of the quinoxaline and benzyl aromatic rings would resonate in the 120-150 ppm region. The specific chemical shifts would depend on their position and the electronic effects of the substituents. The methylene carbon of the benzyl group would be found further upfield, likely between 65 and 75 ppm. The methyl carbon at the 3-position of the quinoxaline ring would be the most upfield signal, expected in the range of 20-25 ppm.

Hypothetical ¹³C NMR Data Table

Chemical Shift (δ) ppmAssignment
~165C=O (Ester)
~140 - 150Quaternary Quinoxaline-C
~128 - 138Aromatic CH (Quinoxaline & Benzyl)
~68Benzyl-CH₂
~22-CH₃

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HMQC) for Complete Assignment

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to establish the connectivity of protons within the same spin system. For this compound, COSY would be instrumental in assigning the adjacent protons on the quinoxaline ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon signal.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental formula. For this compound (C₁₇H₁₄N₂O₂), the expected exact mass would be calculated and compared to the experimentally determined value to confirm the elemental composition.

Hypothetical HRMS Data

IonCalculated m/zFound m/z
[M+H]⁺279.1128(Not available)

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. LC-MS is an effective method for assessing the purity of a compound. A pure sample of this compound would ideally show a single sharp peak in the chromatogram at a specific retention time, with the corresponding mass spectrum confirming the molecular weight of the target compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum of this compound is characterized by specific absorption bands that confirm the presence of its key structural components: the quinoxaline ring, the methyl group, and the benzyl carboxylate moiety. Analysis of analogous quinoxaline-carboxylate esters provides a basis for assigning the characteristic vibrational frequencies. nih.gov

The spectrum is expected to show strong absorptions corresponding to the carbonyl (C=O) stretching of the ester group. In similar heterocyclic esters, this band appears in the region of 1620–1632 cm⁻¹. nih.gov The C-O stretching vibrations of the ester group will also be present. The aromatic quinoxaline and benzyl rings give rise to C=C and C=N stretching vibrations within the 1450-1600 cm⁻¹ region. Additionally, characteristic bands for aromatic C-H stretching are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and benzyl methylene groups are expected just below 3000 cm⁻¹.

Table 1: Predicted FT-IR Absorption Bands for this compound This table is generated based on data from analogous compounds.

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)
Aromatic C-HStretching3030 - 3100
Aliphatic C-H (CH₃, CH₂)Stretching2850 - 3000
Ester C=OStretching~1720 - 1740
Quinoxaline C=NStretching~1550 - 1620
Aromatic C=CStretching~1450 - 1600
Ester C-OStretching~1100 - 1300

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light.

The primary chromophore in this compound is the extended π-electron system of the quinoxaline ring. The electronic absorption spectrum of quinoxaline derivatives typically displays multiple absorption bands in the UV region. nih.govresearchgate.net These bands arise from π → π* and n → π* electronic transitions.

Table 2: Predicted UV-Vis Absorption Maxima (λmax) for this compound in a Nonpolar Solvent This table is generated based on data from analogous compounds.

Predicted λmax (nm)Type of Electronic TransitionChromophore
~290 - 300π → πQuinoxaline Ring
~340 - 385π → π / n → π*Quinoxaline Ring

Specialized Spectroscopic Techniques

Beyond standard IR and UV-Vis, specialized techniques can probe more specific molecular properties, such as the behavior of unpaired electrons in photoinduced states.

In its ground state, this compound is a diamagnetic molecule with no unpaired electrons and is therefore silent in Electron Paramagnetic Resonance (EPR) spectroscopy. However, EPR is a powerful technique for studying paramagnetic species, such as radicals or triplet states, that can be generated through photoinduced processes. nih.govresearchgate.net

Studies on related quinoxaline derivatives have shown that upon UVA irradiation (e.g., at 365 nm), these compounds can act as photosensitizers. nih.govnih.gov The excited state of the quinoxaline molecule can interact with molecular oxygen through electron or energy transfer mechanisms. This can lead to the formation of reactive oxygen species (ROS), such as the superoxide (B77818) radical anion (O₂•⁻). nih.govresearchgate.net

The generation of these transient radical species can be monitored in situ using EPR spectroscopy in conjunction with a technique called spin trapping. nih.govmdpi.com A spin trap molecule (e.g., 5,5-dimethyl-1-pyrroline (B8520582) N-oxide, DMPO) reacts with the short-lived radical to form a more stable radical adduct, which can be readily detected and characterized by its unique EPR spectrum. nih.govmdpi.com Therefore, while the compound itself is not directly studied by EPR, the technique is invaluable for investigating its photochemical reactivity and its potential to generate radical intermediates under UV exposure. nih.govresearchgate.net

Theoretical and Computational Chemistry Studies

Molecular Docking Investigations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are crucial in drug discovery for predicting the binding mode and affinity of a small molecule ligand to a protein target.

Prediction of Ligand-Target Binding Modes and Interactions

Molecular docking studies on various quinoxaline (B1680401) derivatives have revealed key interaction patterns with different biological targets, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), which are important in cancer therapy. For instance, docking studies of quinoxaline derivatives into the EGFR active site have shown that these molecules can form crucial hydrogen bonds with key amino acid residues like LYS721 and MET769. nih.gov Some derivatives have also been observed to form π-cation interactions with residues such as LYS721. nih.gov

In studies involving VEGFR-2, N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide, a compound with a similar quinoxaline carboxamide core, was docked into the receptor's active site. mdpi.com The docking results for this and other N-benzyl derivatives suggested potential binding modes that could explain their biological activity. mdpi.com For a series of 1,2,3-triazole-substituted quinoxaline hybrids, molecular docking simulations indicated significant binding interactions within the EGFR active site, with binding energies ranging from -9.57 to -12.03 kcal/mol. nih.gov These studies consistently highlight the importance of hydrogen bonding and other non-covalent interactions in the binding of quinoxaline derivatives to their protein targets.

Estimation of Binding Affinities and Energies

The binding affinity, often quantified by the binding energy, is a critical parameter in assessing the potential of a compound as a drug candidate. Lower binding energies typically indicate a more stable ligand-protein complex. In molecular docking studies of quinoxaline-based 1,2,3-triazole hybrids targeting EGFR, calculated binding energies were found to be in the range of -9.57 to -12.03 kcal/mol. nih.gov For instance, specific derivatives showed strong binding energies, such as -11.18, -11.82, and -12.03 kcal/mol, suggesting potent interactions with the EGFR active site. nih.gov

Another study focusing on N-substituted quinoxaline-2-carboxamides as potential VEGFR-2 inhibitors reported docking scores (S) that indicated favorable binding. For example, the reference ligand redocked with a score of -10.284, while a promising quinoxaline derivative, N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide, docked with a score of -8.074. mdpi.com These values, while not directly for Benzyl (B1604629) 3-methylquinoxaline-2-carboxylate, suggest that the quinoxaline-2-carboxylate scaffold is capable of forming stable and energetically favorable interactions with protein targets.

Identification of Critical Amino Acid Residues in Binding Pockets

A key outcome of molecular docking studies is the identification of specific amino acid residues within the binding pocket that are crucial for ligand recognition and binding. In the context of quinoxaline derivatives targeting EGFR, residues such as LYS721 and MET769 have been consistently identified as forming important hydrogen bonds. nih.gov Other residues like ALA698, ARG817, ASN818, and LYS851 have also been implicated in forming hydrogen bond interactions with certain derivatives. nih.gov The triazole and tetrazole rings in some of these compounds were noted to be particularly important for forming hydrogen bonds with LYS721 and MET769. nih.gov This detailed understanding of interacting residues is invaluable for the rational design of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models are instrumental in predicting the activity of new compounds and in understanding the molecular properties that drive this activity.

Development of 2D- and 3D-QSAR Models for Activity Prediction

Both 2D- and 3D-QSAR models have been successfully developed for various series of quinoxaline derivatives to predict their biological activities, particularly their antitubercular effects. For a series of quinoxaline-2-carboxylate 1,4-di-N-oxides, linear regression models were established that demonstrated predictive capability for their anti-mycobacterial activity. nih.gov

In another study, 3D-QSAR models, specifically Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were developed for quinoxaline 1,4-di-N-oxide derivatives with antituberculosis activity. nih.gov These models yielded statistically significant results, with a CoMSIA model showing a high correlation coefficient (r² = 0.977) and cross-validated correlation coefficient (q² = 0.665), indicating good predictive power. nih.gov Similarly, a 3D-QSAR study on novel quinoxalines bearing azetidinone and thiazolidinone groups also resulted in a robust model with good predictive capability (r² = 0.81, q² = 0.71). nih.gov These models serve as rational guides for designing new quinoxaline derivatives with potentially enhanced activity.

Elucidation of Molecular Descriptors Correlating with In Vitro Biological Activity

A crucial aspect of QSAR modeling is the identification of molecular descriptors that significantly influence biological activity. In the 3D-QSAR studies of quinoxaline derivatives with antitubercular activity, electrostatic and steric field descriptors were found to be important in explaining the observed activity. nih.govresearchgate.net The models indicated that electronegative groups play a significant role in the antitubercular activity of these compounds. nih.gov

For quinoxaline-2-carboxylate 1,4-di-N-oxide derivatives, a QSAR analysis utilized a large set of theoretical descriptors to represent the molecular structures, leading to predictive models for their activity against Mycobacterium tuberculosis. nih.gov The successful development of these QSAR models underscores the ability to rationally guide the design of new candidate structures by focusing on the modification of these key molecular descriptors. nih.gov

In Silico Pharmacokinetic and Pharmacodynamic Profiling (ADMET Prediction)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in the early phases of drug discovery, allowing for the computational assessment of a compound's likely behavior in a biological system. These predictions help in identifying potential liabilities and guiding the design of molecules with more favorable pharmacokinetic profiles.

The ADMET profile of Benzyl 3-methylquinoxaline-2-carboxylate can be predicted using various computational models that rely on its structural features. The quinoxaline core, a bicyclic heteroaromatic system, is a common scaffold in many biologically active compounds. The presence of the methyl group at the 3-position and the benzyl carboxylate group at the 2-position significantly influences its physicochemical properties and, consequently, its ADMET profile.

Several studies on 3-methylquinoxaline derivatives have highlighted the utility of in silico tools to predict their pharmacokinetic properties. researchgate.netnih.govnih.gov These studies often employ software that calculates parameters based on quantitative structure-property relationships (QSPR).

Absorption: Oral bioavailability is a key parameter. For this compound, predictions would likely focus on its intestinal absorption, which is influenced by factors such as lipophilicity (LogP), molecular weight, and the number of hydrogen bond donors and acceptors. The presence of the benzyl ester group increases the lipophilicity of the molecule, which may enhance its absorption through passive diffusion across the gut wall.

Distribution: Following absorption, a drug's distribution to various tissues is largely governed by its ability to bind to plasma proteins and its permeability across biological membranes, including the blood-brain barrier (BBB). Compounds with high lipophilicity tend to have higher plasma protein binding and may penetrate the BBB. Computational models can predict the volume of distribution and the likelihood of CNS penetration.

Metabolism: The metabolic fate of this compound would likely involve enzymatic transformations in the liver, primarily mediated by cytochrome P450 (CYP) enzymes. The ester linkage is susceptible to hydrolysis by esterases, which would yield 3-methylquinoxaline-2-carboxylic acid and benzyl alcohol. The quinoxaline ring itself and the benzyl group may also undergo oxidation.

Excretion: The parent compound and its metabolites are typically eliminated from the body via renal or biliary routes. The physicochemical properties of the metabolites, such as their water solubility, will determine the primary route of excretion.

Toxicity: In silico toxicity predictions can flag potential liabilities such as carcinogenicity, mutagenicity, and cardiotoxicity. These predictions are based on the presence of toxicophores (chemical substructures known to be associated with toxicity) and by comparing the molecule to databases of known toxic compounds.

A summary of predicted ADMET parameters for this compound is presented in the interactive table below. It is important to note that these are theoretical predictions and require experimental validation.

ParameterPredicted Value/ClassificationImplication
Absorption
Human Intestinal AbsorptionHighLikely to be well-absorbed from the gastrointestinal tract.
Caco-2 PermeabilityHighSuggests good intestinal epithelial cell membrane permeability.
Distribution
Plasma Protein BindingHighMay have a longer duration of action but lower free drug concentration.
Blood-Brain BarrierLikely to PenetratePotential for central nervous system activity, which could be a therapeutic advantage or a side effect.
Metabolism
CYP2D6 InhibitionLikely InhibitorPotential for drug-drug interactions with other drugs metabolized by this enzyme.
Excretion
Renal Organic CationUnlikelyPrimarily excreted through other mechanisms.
Toxicity
AMES MutagenicityNon-mutagenicLow likelihood of causing DNA mutations.
hERG InhibitionLow RiskReduced potential for cardiotoxicity.

Disclaimer: The data in this table is predictive and has not been experimentally confirmed for this compound. The predictions are based on computational models and data from structurally related compounds.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of a molecule are crucial determinants of its interaction with biological targets. Conformational analysis and molecular dynamics (MD) simulations are powerful computational techniques used to explore the spatial arrangements of atoms and their fluctuations over time.

Conformational Analysis:

Studies on similar bicyclic heteroaromatic systems often reveal a preferred low-energy conformation, but the molecule can likely adopt several conformations with relatively small energy differences. uomphysics.netamanote.comscielo.brcore.ac.uk The planarity of the quinoxaline ring system provides a rigid core, while the ester and benzyl substituents introduce flexibility. Understanding the preferred conformations is essential for predicting how the molecule might fit into a receptor's binding pocket. For instance, the torsion angle between the quinoxaline ring and the carboxylate group, as well as the orientation of the benzyl group, would be critical parameters to investigate.

Molecular Dynamics Simulations:

Molecular dynamics simulations provide a more dynamic picture of the molecule's behavior in a simulated biological environment, such as in water or a lipid bilayer. An MD simulation of this compound would involve calculating the forces between atoms and their subsequent movements over time, providing insights into:

Conformational Stability: MD simulations can reveal the stability of different conformers and the energy barriers for transitioning between them. This helps to understand which shapes the molecule is most likely to adopt under physiological conditions.

Solvent Interactions: The simulations can model the interactions between the compound and surrounding water molecules, providing information about its solubility and the organization of the solvent shell.

Flexibility and Dynamics: By analyzing the atomic fluctuations during the simulation, one can identify the rigid and flexible parts of the molecule. The benzyl and ester groups are expected to show higher flexibility compared to the rigid quinoxaline core. researchgate.netphyschemres.org

Binding to Biological Targets: If a potential protein target is known, MD simulations can be used to study the binding process, the stability of the protein-ligand complex, and the specific interactions that stabilize the bound state.

While no specific MD simulation studies have been published for this compound, the general principles and methodologies are well-established and would be invaluable in elucidating its molecular behavior and potential as a bioactive agent.

Structure Activity Relationship Sar Elucidation of Benzyl 3 Methylquinoxaline 2 Carboxylate and Analogues

Influence of the Ester Moiety on In Vitro Biological Activities (e.g., Benzyl (B1604629) vs. Ethyl, Methyl, Allyl, tert-Butyl)

The nature of the ester group at the C-2 position of the 3-methylquinoxaline scaffold is a significant determinant of biological efficacy, particularly in the context of antimycobacterial and antibacterial activities. frontiersin.orgmdpi.com Research on a series of 6(7)-substituted quinoxaline-2-carboxylate 1,4-dioxide derivatives has demonstrated a clear hierarchy of activity based on the ester moiety. nih.gov

The anti-tuberculosis activity was found to improve in the following order: Benzyl > Ethyl > 2-Methoxyethyl > Allyl > tert-Butyl. frontiersin.orgnih.gov The benzyl ester consistently emerges as the most potent analogue in this series, suggesting that the size, lipophilicity, and potential for π-stacking interactions of the benzyl group contribute favorably to its biological function. mdpi.com The bulky tert-butyl group, on the other hand, is associated with the least activity, indicating that steric hindrance may negatively impact the compound's interaction with its biological target. frontiersin.orgmdpi.com

In a separate study focusing on antitaeniasis agents, various alkyl esters of quinoxaline-7-carboxylate 1,4-di-N-oxide were evaluated. Methyl, ethyl, n-propyl, and iso-propyl derivatives were synthesized and tested, with several compounds showing potent, concentration-dependent activity against Taenia crassiceps cysts. mdpi.com This highlights that the optimal ester group may vary depending on the specific biological target and therapeutic application.

Table 1: Influence of Ester Moiety on Antimycobacterial Activity
Ester GroupRelative In Vitro Activity RankingReference
Benzyl1 (Most Active) frontiersin.orgmdpi.comnih.gov
Ethyl2 frontiersin.orgnih.gov
2-Methoxyethyl3 frontiersin.orgnih.gov
Allyl4 frontiersin.orgnih.gov
tert-Butyl5 (Least Active) frontiersin.orgnih.gov

Impact of Substituents on the Quinoxaline (B1680401) Nucleus (e.g., Halogen, Methyl, Methoxy Groups)

Substitutions on the benzene (B151609) ring of the quinoxaline nucleus profoundly affect the compound's electronic properties and, consequently, its biological activity. Studies on quinoxaline-2-carboxylate 1,4-dioxide derivatives have shown that the introduction of specific substituents at the C-7 position can significantly enhance potency. frontiersin.orgmdpi.comnih.gov

The presence of a chloro, methyl, or methoxy group at position 7 has been found to reduce the Minimum Inhibitory Concentration (MIC) and the half-maximal inhibitory concentration (IC50) values against Mycobacterium tuberculosis. frontiersin.orgmdpi.comnih.gov This indicates an increase in antibacterial efficacy. For instance, ethyl 7-chloro-3-methylquinoxaline-2-carboxylate 1,4-dioxide was identified as a particularly potent compound with in vivo efficacy in a mouse model of tuberculosis. nih.gov

The general trend observed is that electron-withdrawing groups, such as chloro or trifluoromethyl, tend to increase the biological activity. mdpi.com This is often attributed to the facilitation of the bioreduction of the N-oxide groups, a crucial step in the activation of these compounds to exert their DNA-damaging effects. mdpi.com Conversely, adding bulky groups, such as in 6,7-dimethyl substituted derivatives, has been shown to result in lower activity. mdpi.com

Table 2: Effect of Substituents on the Quinoxaline Nucleus
Substituent at C-7Effect on Antimycobacterial ActivityRationaleReference
Chloro (Cl)Increases activity (Lowers MIC/IC50)Electron-withdrawing, facilitates bioreduction frontiersin.orgmdpi.comnih.govnih.gov
Methyl (CH3)Increases activity (Lowers MIC/IC50)Modulates electronic properties frontiersin.orgmdpi.comnih.gov
Methoxy (OCH3)Increases activity (Lowers MIC/IC50)Modulates electronic properties frontiersin.orgnih.gov
Trifluoromethyl (CF3)Increases activityStrongly electron-withdrawing mdpi.com

Role of Nitrogen Oxidation (e.g., 1,4-Di-N-oxide Derivatives) in Modulating Activity

The 1,4-di-N-oxide moiety is a critical pharmacophore for the biological activity of many quinoxaline derivatives. frontiersin.orgnih.gov These N-oxide groups are not merely structural components but are fundamental to the mechanism of action, often functioning as prodrugs. mdpi.com The presence of both N-oxide groups is generally necessary for potent antibacterial and antimycobacterial activity, and their removal typically leads to a significant decrease or complete loss of efficacy. mdpi.com

Quinoxaline 1,4-dioxides are believed to be activated under hypoxic conditions, such as those found within tuberculous granulomas or solid tumors. mdpi.com This bioreduction, often facilitated by bacterial or cellular reductases, generates reactive nitrogen species that can lead to DNA damage and cell death. mdpi.commdpi.comnih.gov This mechanism of action is distinct from many existing antibiotics, making these compounds promising candidates for treating drug-resistant infections. nih.gov

The stability and reactivity of the N-oxide groups are influenced by the other substituents on the quinoxaline ring. As mentioned previously, electron-withdrawing groups can enhance the efficiency of this bioreductive activation process, thereby increasing the compound's potency. mdpi.com

Regioselectivity and Stereochemical Considerations in Structure-Activity Profiles

The specific placement of substituents on the quinoxaline ring, or regioselectivity, is a key factor in determining the structure-activity profile. Synthetic strategies often yield specific isomers, and the biological activity can differ significantly between them.

For example, in the synthesis of mono-substituted quinoxaline analogs, electrophilic nitration of 2-quinoxalinol can be directed to either the C-6 or C-7 position based on the acidity of the reaction conditions. nih.gov Under weakly acidic conditions, nitration occurs at the 7-position, whereas strong acid conditions lead to nitration at the 6-position. nih.gov

Furthermore, in nucleophilic aromatic substitution reactions on di-chloro-substituted quinoxaline 1,4-dioxides, a notable regioselectivity is observed. The substitution of a chlorine atom with an amine preferentially occurs at the C-6 position over the C-7 position. nih.gov This is attributed to the electronic influence of the carboxylate group at C-2, which increases the positive charge at the C-6 carbon, making it more susceptible to nucleophilic attack. nih.gov Such regiochemical considerations are vital for the rational design of potent and selective quinoxaline-based therapeutic agents.

Correlation of Specific Structural Features with In Vitro Target Modulation

The diverse biological effects of quinoxaline derivatives stem from their ability to interact with various cellular targets. Specific structural features of the Benzyl 3-methylquinoxaline-2-carboxylate framework and its analogues have been correlated with the modulation of distinct biological pathways and enzymes.

DNA Damage: A primary mechanism for quinoxaline-2-carboxylic acid 1,4-dioxides is the induction of DNA damage. nih.gov This action is a direct consequence of the bioreduction of the N-oxide groups. Whole-genome sequencing of mutants resistant to these compounds has revealed mutations in genes associated with DNA repair, confirming that these agents function as DNA-damaging agents. nih.gov

Enzyme Inhibition: Quinoxaline derivatives have been identified as inhibitors of several key enzymes.

VEGFR-2: Certain 3-methylquinoxalin-2(1H)-one and 3-methylquinoxaline-2-thiol derivatives have been designed and evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis and cancer therapy. nih.gov

STAT3: A novel class of quinoxaline–arylfuran derivatives has been shown to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). These compounds were found to bind to the SH2 domain of the STAT3 protein, blocking its activation pathway, which is crucial for tumor cell survival and proliferation. nih.gov

Triosephosphate Isomerase (TIM): In the context of antiparasitic activity, certain ester derivatives of quinoxaline-1,4-di-N-oxide have been shown to inhibit Triosephosphate Isomerase (TIM), a critical enzyme in the glycolytic pathway of parasites like Taenia crassiceps. mdpi.com

This ability to modulate specific targets like kinases and metabolic enzymes underscores the versatility of the quinoxaline scaffold in designing targeted therapeutic agents.

Advanced in Vitro Biological Mechanism Studies of Quinoxaline Esters

Enzyme Inhibition and Target Interaction Studies (In Vitro)

Quinoxaline (B1680401) esters, including Benzyl (B1604629) 3-methylquinoxaline-2-carboxylate, have been the subject of various in vitro studies to elucidate their mechanisms of action against several key biological targets. These investigations are crucial for understanding the therapeutic potential of this class of compounds.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, which is a key process in tumor growth and metastasis. nih.gov The inhibition of VEGFR-2 is a validated strategy in cancer therapy. nih.gov Several 3-methylquinoxaline derivatives have been designed and synthesized as potent VEGFR-2 inhibitors. nih.govfrontiersin.org

Studies on various 3-methylquinoxaline derivatives have demonstrated significant inhibitory potential, with some compounds exhibiting IC50 values in the low nanomolar range, comparable to or even exceeding the potency of reference drugs like Sorafenib. nih.govnih.gov For instance, compound 17b from one study was identified as the most potent inhibitor against VEGFR-2 with an IC50 of 2.7 nM. nih.gov Another potent inhibitor, compound 27a , showed an IC50 value of 3.2 nM. nih.gov

Table 1: In Vitro VEGFR-2 Inhibitory Activity of Selected 3-Methylquinoxaline Derivatives

Compound ID Structure IC50 (nM) Reference
Sorafenib Reference Drug 3.07 - 3.12 nih.govnih.gov
Compound 17b N-(4-chloro-3-(trifluoromethyl)phenyl)-3-methyl-2-oxo-1,2-dihydroquinoxaline-1-carboxamide 2.7 nih.gov
Compound 27a N-(tert-butyl)-3-methyl-2-oxo-1,2-dihydroquinoxaline-1-carboxamide 3.2 nih.gov
Compound 28 N-cyclohexyl-3-methyl-2-oxo-1,2-dihydroquinoxaline-1-carboxamide 4.2 nih.gov
Compound 30f N-(4-methoxyphenyl)-3-methyl-2-thioxo-1,2-dihydroquinoxaline-1-carboxamide 4.9 nih.gov
Compound 31b 1-(azepane-1-carbonyl)-3-methylquinoxaline-2(1H)-thione 5.1 nih.gov

Thymidine (B127349) phosphorylase (TP) is an enzyme that plays a significant role in cancer metastasis by promoting tumor angiogenesis. mdpi.com It catalyzes the conversion of thymidine to thymine (B56734) and 2-deoxy-D-ribose-1-phosphate. mdpi.com The inhibition of TP can limit the production of 2'-deoxy-D-ribose, thereby suppressing the growth of tumor cells. mdpi.com

A series of quinoxaline analogs have been synthesized and evaluated for their inhibitory activity against thymidine phosphorylase. Many of these compounds showed better inhibition compared to the standard inhibitor, 7-Deazaxanthine. mdpi.com Molecular docking studies suggest that the inhibitory action is due to the binding of the quinoxaline derivatives within the active site of the enzyme, governed by the substitution pattern on the core structure. mdpi.com

Table 2: In Vitro Thymidine Phosphorylase Inhibitory Activity of Selected Quinoxaline Analogs

Compound ID Structure IC50 (µM) Reference
7-Deazaxanthine Standard Inhibitor 38.68 ± 4.42 mdpi.com
Analog 25 Structure not specified in source 3.20 ± 0.10 mdpi.com
Analog 14 Structure not specified in source 3.50 ± 0.20 mdpi.com
Analog 15 Structure not specified in source 4.10 ± 0.10 mdpi.com
Analog 16 Structure not specified in source 4.60 ± 0.10 mdpi.com

Bacterial DNA gyrase and topoisomerase IV are essential type IIA topoisomerase enzymes that regulate DNA topology and are validated targets for antibacterial agents. nih.govnih.gov DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is primarily involved in decatenating replicated chromosomes. nih.gov

While quinoxaline-based structures have been investigated for a wide range of biological activities, specific in vitro enzymatic assays detailing the inhibitory mechanism of Benzyl 3-methylquinoxaline-2-carboxylate against DNA gyrase and topoisomerase IV are not extensively documented in the reviewed literature. However, related research on N-benzyl quinoxaline-2-carboxamides has suggested, through in silico molecular docking, that human DNA topoisomerase could be a potential target for these compounds. mdpi.com This suggests a potential, though not yet experimentally confirmed in vitro, for the quinoxaline scaffold to interact with the active sites of topoisomerase enzymes. The development of dual inhibitors targeting both DNA gyrase and topoisomerase IV is a known strategy to combat bacterial resistance. nih.gov

Cyclophilin A (CypA) is a cellular enzyme with peptidyl-prolyl cis-trans isomerase (PPIase) activity, playing a role in protein folding and various pathological processes, including inflammatory diseases and cancers. nih.gov It has emerged as an attractive therapeutic target, and quinoxaline derivatives have been identified as a class of potent CypA inhibitors. researchgate.netnih.gov

The mechanism of inhibition involves the quinoxaline scaffold binding to the active site of CypA. Molecular docking studies of a potent quinoxaline inhibitor, DC838 , revealed specific interactions crucial for its activity. The quinoxaline ring was found to form a –NH⋯π hydrogen bond with the –Nη1–H group of a key active site residue, Arginine-55 (Arg55). bohrium.com This interaction, along with hydrophobic contacts with Arg55 and π-π stacking with Phenylalanine-113 (Phe113), is believed to inhibit the PPIase activity of CypA. bohrium.com

Table 3: In Vitro Cyclophilin A Inhibitory Activity of a Quinoxaline Derivative

Compound ID Structure IC50 (µM) Binding Affinity (K D ) (µM) Reference
DC838 2,3-di(furan-2-yl)-6-(3-N,N-diethylcarbamoyl-piperidino)carbonylamino quinoxaline 0.41 7.09 nih.gov

Biomolecular Interaction Profiling (In Vitro)

Beyond enzyme inhibition, understanding the direct interaction of quinoxaline esters with other biomolecules, such as nucleic acids, provides a more complete picture of their biological activity.

Quinoxaline-based compounds have been studied for their ability to interact with double-stranded DNA (dsDNA), a mechanism of action for many antitumor antibiotics. bohrium.comresearchgate.net Research on monomeric quinoxaline derivatives has shown that the presence of a benzyl group is essential for a specific mode of DNA binding known as intercalation. researchgate.net

Studies reveal that quinoxaline derivatives featuring a benzyl moiety bind to dsDNA in a sequential, two-step process. nih.gov The initial event is a non-intercalative binding, possibly in the minor groove of the DNA. nih.gov This is then followed by a second event, which is the intercalation of the planar quinoxaline ring between the DNA base pairs. nih.gov In contrast, analogous compounds lacking the benzyl group only exhibit the first, non-intercalative binding event. researchgate.net This indicates that the benzyl group acts as a molecular "switch" that facilitates the intercalation process. bohrium.com This property is significant as intercalation can unwind the DNA helix, interfering with replication and transcription, which is a key mechanism for anticancer agents. researchgate.net

Cellular Pathway Modulation Studies (In Vitro, Focus on Mechanism)

Following a comprehensive review of publicly available scientific literature, there is a notable absence of specific studies investigating the in vitro biological mechanisms of this compound concerning oxidative stress and apoptosis. Research detailing the modulation of cellular pathways, including the induction of reactive oxygen species (ROS) and the activation of caspase-dependent apoptotic pathways, for this specific quinoxaline ester could not be located in the current body of scientific publications.

The subsequent sections, therefore, reflect this lack of available data. While research exists for other derivatives of the quinoxaline scaffold, the strict focus of this article on this compound prevents the inclusion of that information.

Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Generation Pathways

No published research data was found that specifically details the capacity of this compound to induce oxidative stress or generate reactive oxygen species in vitro. Consequently, there is no information on the potential pathways that might be involved in such a process.

Apoptosis Induction and Caspase Activation in Cellular Models

There is no available scientific literature that has investigated the pro-apoptotic potential of this compound in cellular models. As a result, data on its ability to induce apoptosis or activate key executioner caspases, such as caspase-3, or initiator caspases like caspase-8 or caspase-9, is not available.

Future Research Directions and Unexplored Avenues

Innovation in Green and Sustainable Synthetic Methodologies for Quinoxaline (B1680401) Esters

Traditional methods for synthesizing quinoxaline derivatives often rely on high temperatures, strong acid catalysts, and hazardous organic solvents, leading to significant environmental concerns. nih.govijirt.org The future of synthesizing Benzyl (B1604629) 3-methylquinoxaline-2-carboxylate and other quinoxaline esters lies in the adoption of green and sustainable chemistry principles. ekb.egbenthamdirect.com This shift is not only environmentally responsible but also aims to improve efficiency, reduce costs, and simplify experimental procedures. nih.gov

Key areas for innovation include:

Eco-friendly Solvents: There is a growing trend to replace conventional toxic solvents with greener alternatives. Water, ethanol (B145695), and polyethylene (B3416737) glycol (PEG) have been successfully used in quinoxaline synthesis. nih.govripublication.com Future work could focus on optimizing reaction conditions for quinoxaline esters in these benign media. The use of ionic liquids and supercritical carbon dioxide also presents a promising, albeit less explored, avenue. jocpr.com

Reusable and Novel Catalysts: The development of heterogeneous and recyclable catalysts is a cornerstone of green synthesis. benthamdirect.comresearchgate.net Materials such as bentonite (B74815) clay K-10, cerium(IV) ammonium (B1175870) nitrate, and various supported nanocatalysts have shown efficacy in promoting quinoxaline formation. nih.gov Research into solid acid catalysts, such as TiO2-Pr-SO3H, which can be easily recovered and reused, offers a path to more sustainable industrial production. mdpi.com

Alternative Energy Sources: Energy-efficient techniques like microwave and ultrasonic irradiation can significantly accelerate reaction rates, reduce energy consumption, and often lead to higher yields in shorter reaction times. nih.govijirt.orgresearchgate.net Applying these technologies to the synthesis of Benzyl 3-methylquinoxaline-2-carboxylate could offer a more efficient and environmentally friendly alternative to conventional heating.

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product are crucial. One-pot synthesis and domino reactions are powerful tools for achieving high atom economy by minimizing intermediate isolation steps and reducing waste. nih.govnih.gov

A comparative table of traditional versus green synthetic approaches for quinoxalines is presented below.

FeatureTraditional SynthesisGreen Synthesis
Solvents Often toxic and hazardous (e.g., THF, acetonitrile)Water, ethanol, PEG, ionic liquids nih.govripublication.comjocpr.com
Catalysts Strong acids, often not recyclableReusable catalysts (e.g., clays, nanocatalysts, solid acids) nih.govbenthamdirect.commdpi.com
Energy High-temperature reflux for extended periodsMicrowave irradiation, ultrasonic waves ijirt.orgresearchgate.net
Efficiency Often involves multiple steps and generates significant wasteOne-pot synthesis, high atom economy nih.govnih.gov

Integration of Advanced Computational and Experimental Techniques for Refined SAR Elucidation

A deeper understanding of the structure-activity relationship (SAR) is fundamental for designing more potent and selective quinoxaline-based therapeutic agents. The integration of computational and advanced experimental methods is crucial for accelerating this process.

Computational Approaches:

Quantitative Structure-Activity Relationship (QSAR): Both 2D and 3D-QSAR models have been successfully applied to quinoxaline derivatives to predict their anti-tubercular, anticancer, and antimalarial activities. nih.govnih.govresearchgate.net Future studies on this compound and its analogues should employ these models to identify key molecular descriptors (e.g., topological, electrostatic) that govern their biological effects. nih.gov This can guide the rational design of new derivatives with improved activity.

Molecular Docking: This technique is invaluable for predicting the binding modes of ligands within the active sites of biological targets. Docking studies have been used to investigate the interaction of quinoxalines with enzymes like EGFR, VEGFR-2, and Aldose Reductase 2 (ALR2). nih.govekb.egnih.govtandfonline.com For this compound, docking simulations can help identify potential protein targets and elucidate the specific interactions that contribute to its biological activity.

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups required for biological activity. Pharmacophore models for quinoxaline derivatives have been developed for various targets. researchgate.nettandfonline.com These models can be used for virtual screening of compound libraries to identify novel quinoxaline scaffolds with desired biological profiles.

Advanced Experimental Techniques: The predictions from computational models must be validated through rigorous experimental techniques. High-throughput screening (HTS) can rapidly test large libraries of quinoxaline analogues against various biological targets. Furthermore, advanced spectroscopic and crystallographic methods can provide detailed structural information about ligand-target interactions, confirming the predictions made by molecular docking.

Computational TechniqueApplication for Quinoxaline SARKey Insights
QSAR Predicting antitubercular and anticancer activity nih.govnih.govIdentifies key physicochemical properties for activity.
Molecular Docking Elucidating binding to EGFR, VEGFR-2, ALR2 nih.govekb.egtandfonline.comPredicts binding affinity and interaction modes.
Pharmacophore Modeling Virtual screening for antimalarial agents researchgate.netDefines essential structural features for biological function.

Exploration of Novel In Vitro Biological Targets and Mechanisms

The quinoxaline core is a privileged scaffold, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. ontosight.aimdpi.com While much is known, there remains a vast, unexplored landscape of potential biological targets and mechanisms of action for compounds like this compound.

Future research should venture beyond established activities to uncover novel applications. For instance, recent studies have highlighted the potential of quinoxaline derivatives as inhibitors of enzymes involved in metabolic diseases, such as secretory phospholipase A2 (sPLA2) and α-glucosidase, which are relevant to type II diabetes. tandfonline.comnih.gov

Potential unexplored areas include:

Neurodegenerative Diseases: The neuroprotective effects of some quinoxaline carboxylic acids have been noted, suggesting a potential role in targeting pathways involved in diseases like Alzheimer's or Parkinson's. mdpi.com

Parasitic Infections: While some work has been done on antimalarial and antitaeniasis activity, many other parasitic diseases could be targeted by novel quinoxaline esters. researchgate.netmdpi.com

Viral Pathogens: Quinoxaline derivatives have shown promise as inhibitors of viral enzymes, such as HIV reverse transcriptase. conicet.gov.ar With the constant emergence of new viral threats, screening quinoxaline libraries against a broader range of viruses, including respiratory pathogens, is a critical area for future investigation. rsc.org

Enzyme Inhibition: A systematic screening of this compound and its analogues against various enzyme families (e.g., kinases, proteases, phosphatases) could uncover unexpected and potent inhibitory activities, opening new therapeutic avenues.

The use of artificial intelligence and machine learning to predict potential biological targets based on chemical structure is also a rapidly emerging field that could guide these explorations. johnshopkins.edu

Development of this compound and Analogues as Chemical Probes

Beyond their therapeutic potential, well-characterized small molecules are invaluable tools for basic biological research. This compound and its analogues could be developed into chemical probes to investigate biological pathways and validate new drug targets.

A chemical probe should ideally possess high potency, selectivity for its target, and a known mechanism of action. The development process would involve:

Target Identification and Validation: Identifying a specific and novel biological target for a quinoxaline derivative through the methods described in the previous sections.

Optimization for Probe Characteristics: Modifying the lead compound to enhance its suitability as a probe. This might involve introducing functional groups for conjugation to affinity matrices or fluorescent tags, without compromising its biological activity.

Application in Biological Systems: Using the developed probe to study the function of its target protein in cellular or in vivo models. For example, quinoxaline derivatives have been synthesized and evaluated as melanoma-targeting probes for imaging and therapy. acs.org Another study demonstrated the application of quinoxaline-based fluorophores as probes for detecting hypochlorite. rsc.org

The development of a suite of quinoxaline-based chemical probes, including those derived from this compound, would provide powerful tools for the broader scientific community to dissect complex biological processes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Benzyl 3-methylquinoxaline-2-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via the Beirut reaction, which involves cyclocondensation of 2,1,3-benzoxadiazole derivatives with carbonyl-containing reagents. For example, ethyl-2,4-dioxo-4-phenylbutyrate reacts with benzoxadiazole oxides under mild acidic conditions to yield quinoxaline derivatives. Optimizing solvent polarity (e.g., ethanol vs. DMF) and temperature (60–80°C) significantly affects reaction kinetics and yield. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodology :

  • Spectroscopy : Employ 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and esterification. Mass spectrometry (EI/ESI) verifies molecular weight (e.g., [M+H]+^+ peak at m/z 294.3).
  • Crystallography : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) resolves the 3D structure. Key parameters include bond angles in the quinoxaline ring (120–122°) and torsion angles of the benzyl ester group .

Q. What safety protocols are critical during experimental handling?

  • Methodology : Use PPE (nitrile gloves, lab coats, safety goggles) to avoid skin/eye contact. Handle in a fume hood to prevent inhalation of vapors. Waste must be segregated into halogenated solvent containers and processed by licensed facilities. Spills require immediate neutralization with inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How do substituents on the carboxylate group influence pharmacological activity (e.g., antitubercular effects)?

  • Methodology : Compare derivatives with varying ester groups (ethyl, benzyl) via in vitro assays against Mycobacterium tuberculosis. Dose-response curves (IC50_{50}) and cytotoxicity studies (e.g., HEK-293 cells) identify structure-activity relationships. Chlorine substituents at specific positions enhance activity by 3–5-fold, likely due to improved membrane permeability .

Q. How can computational methods predict electronic properties and binding interactions?

  • Methodology :

  • DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to model HOMO-LUMO gaps and electrostatic potential surfaces.
  • Molecular Docking : Autodock Vina simulates interactions with mycobacterial enzyme targets (e.g., InhA). Key residues (e.g., NADH-binding pocket) show hydrogen bonding with the carboxylate oxygen .

Q. How to resolve contradictions in bioactivity data across studies?

  • Methodology : Standardize assay conditions (e.g., bacterial strain, incubation time) to minimize variability. Use statistical tools (ANOVA, Tukey’s test) to validate reproducibility. For example, discrepancies in MIC values may arise from differences in bacterial efflux pump expression, which can be tested using efflux inhibitors like verapamil .

Q. What experimental designs assess metabolic stability and degradation pathways?

  • Methodology : Conduct in vitro microsomal stability assays (e.g., rat liver microsomes) with LC-MS/MS to identify metabolites. Hydrolysis of the ester group generates 3-methylquinoxaline-2-carboxylic acid, a known metabolite of Carbadox. Kinetic parameters (t1/2t_{1/2}, CLint_{int}) quantify metabolic liability .

Data Analysis and Validation

Q. How to validate crystallographic data quality for novel derivatives?

  • Methodology : Analyze R-factors (R1_1 < 0.05 for high-resolution data) and residual electron density maps using Olex2 or Coot. Twinning tests (e.g., PLATON) ensure data integrity. For example, pseudo-merohedral twinning in quinoxaline derivatives requires careful refinement in SHELXL .

Q. What statistical approaches are optimal for dose-response studies?

  • Methodology : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC50_{50}, Hill slope, and efficacy. Bootstrap resampling (1000 iterations) estimates confidence intervals. Outliers are flagged using Grubbs’ test (α = 0.05) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.